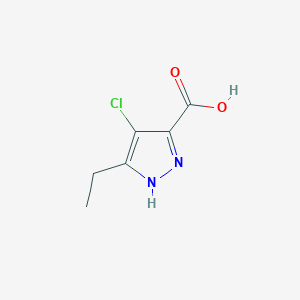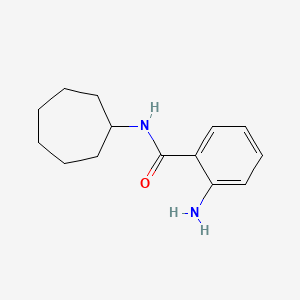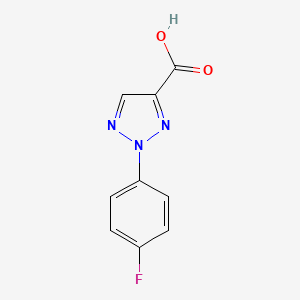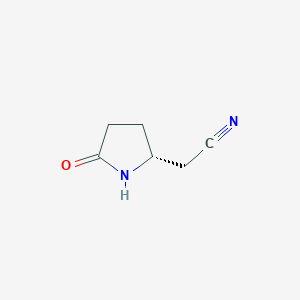
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It appears as a white to light yellow crystalline powder .
Synthesis Analysis
The synthesis of “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” are not mentioned in the search results, pyrazoles in general are known to undergo a variety of reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a solid at 20°C . It has a melting point of 162.0 166.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions yielded 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. Further cyclization of these synthons produced various condensed pyrazoles, showcasing the compound's utility in synthesizing complex pyrazole structures (Eglė Arbačiauskienė et al., 2011).
Potential NLO Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized. Their nonlinearity in chloroform solution was studied using laser pulses, identifying specific compounds with significant nonlinear optical properties, indicating potential applications in optical limiting (B. Chandrakantha et al., 2013).
Advanced Material Synthesis
- Coordination Polymers : The synthesis of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands illustrates the compound's role in material science. These polymers showed interesting thermal and luminescence properties, suggesting their applicability in designing new functional materials (M. Cheng et al., 2017).
Molecular Docking Studies
Anticancer Properties : Quadracyclic regioisomers derived from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate showed promising in vitro antiproliferative activity. These studies suggest that derivatives of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid may serve as lead molecules for developing new anticancer agents (Sindhu Jose, 2017).
Antiviral Activity : Derivatives synthesized from 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid exhibited inhibitory effects against viruses such as Herpes simplex and vesicular stomatitis virus. These findings highlight the compound's potential in antiviral research (A. Bernardino et al., 2007).
Safety And Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves and eye protection should be worn. If it comes into contact with the skin, wash with plenty of water. If eye irritation persists, seek medical attention .
Propriétés
IUPAC Name |
4-chloro-5-ethyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRWALJNSNSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)



![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

